Cas no 1900-58-9 (4-tert-Butylcyclohexanone Diethyl Acetal)

4-tert-Butylcyclohexanone Diethyl Acetal is a cyclic acetal derivative of 4-tert-butylcyclohexanone, characterized by its stability under basic and neutral conditions. This compound is commonly employed as a protected form of the ketone, offering selective reactivity in synthetic organic chemistry applications. The tert-butyl group enhances steric hindrance, influencing conformational preferences and reactivity. Its acetal functionality provides a reversible protecting group for carbonyl compounds, enabling controlled deprotection under acidic conditions. The product is particularly useful in multi-step syntheses where ketone protection is required to prevent unwanted side reactions. It exhibits good solubility in common organic solvents, facilitating its use in various reaction systems. The compound's stability and predictable reactivity make it a valuable intermediate in fine chemical synthesis.
4-tert-Butylcyclohexanone Diethyl Acetal structure
1900-58-9 structure
Product Name:4-tert-Butylcyclohexanone Diethyl Acetal
CAS No:1900-58-9
MF:C14H28O2
MW:228.370924949646
MDL:MFCD00043564
CID:141343
PubChem ID:137253
Update Time:2025-06-24

4-tert-Butylcyclohexanone Diethyl Acetal Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane,4-(1,1-dimethylethyl)-1,1-diethoxy-
    • 4-tert-butyl-1,1-diethoxycyclohexane
    • 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL
    • 1,1-diethoxy-4-tert-butylcyclohexanone
    • 1.1-Diaethoxy-4-tert.-butylcyclohexan
    • 4-(tert-butyl)-1,1-diethoxycyclohexane
    • 4-t-Butylcyclohexanondiethylketal
    • 4-t-butylcyclohexanone diethyl acetal
    • 4-t-Butylcyclohexanone diethyl ketal
    • 4-tert.-Butyl-cyclohexan-1-on-diethylketal
    • 4-tert.-Butyl-cyclohexanon-diethylketal
    • TIMTEC-BB SBB008037
    • MFCD00043564
    • 1900-58-9
    • 4-tert-Butyl-1,1-diethoxycyclohexane #
    • AKOS015838854
    • FT-0619508
    • DTXSID70172465
    • Cyclohexane, 4-(1,1-dimethylethyl)-1,1-diethoxy-
    • QTSXNUWFLGKEKB-UHFFFAOYSA-N
    • 4-tert-Butylcyclohexanone Diethyl Acetal
    • MDL: MFCD00043564
    • Inchi: 1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3
    • InChI Key: QTSXNUWFLGKEKB-UHFFFAOYSA-N
    • SMILES: O(CC)C1(CCC(CC1)C(C)(C)C)OCC

Computed Properties

  • Exact Mass: 228.20900
  • Monoisotopic Mass: 228.209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.89
  • Boiling Point: 267.5°C at 760 mmHg
  • Flash Point: 78.3°C
  • Refractive Index: 1.448
  • PSA: 18.46000
  • LogP: 3.99200

4-tert-Butylcyclohexanone Diethyl Acetal Customs Data

  • HS CODE:2911000000
  • Customs Data:

    China Customs Code:

    2911000000

    Overview:

    2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on 4-tert-Butylcyclohexanone Diethyl Acetal

4-Tert-Butylcyclohexanone Diethyl Acetal: A Comprehensive Overview

4-Tert-butylcyclohexanone diethyl acetal, also known by its CAS number 1900-58-9, is a versatile organic compound with significant applications in various industries. This compound is a derivative of cyclohexanone, a six-membered cyclic ketone, which has been extensively studied for its role in organic synthesis and as a precursor for numerous valuable chemicals. The presence of the tert-butyl group at the 4-position of the cyclohexanone ring imparts unique electronic and steric properties, making it an attractive substrate for further chemical modifications.

The diethyl acetal functionality in 4-tert-butylcyclohexanone diethyl acetal serves as a protective group for the ketone moiety, which is particularly useful in organic synthesis. This protection allows for the manipulation of other functional groups within the molecule without interference from the ketone. The compound has been widely employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Recent advancements in asymmetric catalysis have further expanded its utility in enantioselective syntheses, where precise control over stereochemistry is paramount.

From a structural standpoint, 4-tert-butylcyclohexanone diethyl acetal exhibits a rigid cyclohexane ring system with a bulky tert-butyl substituent. This structure contributes to its stability and reactivity under various reaction conditions. The molecule's steric hindrance can influence reaction pathways, making it an ideal candidate for studying steric effects in organic chemistry. For instance, recent studies have explored its role in organocatalytic reactions, where its bulky substituents can enhance enantioselectivity by limiting access to certain reactive sites.

The synthesis of 4-tert-butylcyclohexanone diethyl acetal typically involves the protection of 4-tert-butylcyclohexanone using ethyl acetate under acidic conditions. This straightforward procedure ensures high yields and purity, making it accessible for large-scale production. The compound's stability under standard storage conditions further enhances its practicality for industrial applications.

In terms of applications, 4-tert-butylcyclohexanone diethyl acetal has found significant use in the fragrance and flavor industries as a precursor to complex cyclic ketones with pleasant aroma profiles. Its ability to undergo various transformations, such as oxidation and reduction reactions, enables the synthesis of diverse derivatives with tailored properties. Recent research has also highlighted its potential as a building block for bioactive compounds, including those with anti-inflammatory and antimicrobial activities.

The compound's role in materials science is another area gaining traction. Its rigid structure and functional groups make it suitable for polymerization studies and the development of novel materials with specific mechanical or thermal properties. For example, recent investigations have explored its use in forming copolymers with enhanced durability and resistance to environmental factors.

In conclusion, 4-tert-butylcyclohexanone diethyl acetal stands out as a multifaceted compound with applications spanning organic synthesis, pharmaceuticals, fragrances, and materials science. Its unique structural features and reactivity continue to drive innovative research across these fields. As scientific advancements unfold, this compound is poised to play an even more critical role in the development of novel chemical entities and materials.

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